8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDGISNRPBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride is a member of the spirocyclic class of compounds, which have garnered attention for their potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a complex structure characterized by a spirocyclic framework. The presence of a benzodioxin moiety contributes to its unique biological activity.
Research indicates that this compound primarily interacts with serotonin receptors, specifically the 5-HT1A receptor. The binding affinity and functional activity at these receptors suggest potential anxiolytic effects similar to those seen with established anxiolytic agents such as buspirone .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Anxiolytic Effects in Animal Models : In a study involving rodent models, administration of the compound resulted in a significant decrease in anxiety-related behaviors, comparable to traditional anxiolytics .
- Receptor Binding Studies : Binding assays revealed that the compound has a high affinity for 5-HT1A receptors, suggesting its mechanism may involve modulation of serotonergic pathways .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with significant bioavailability observed in tested models. This suggests potential for effective oral administration .
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully evaluate its toxicity profile. Current data suggest low acute toxicity but emphasize the need for comprehensive long-term studies to assess chronic exposure risks.
Scientific Research Applications
Pharmacological Applications
- Anxiolytic Activity :
-
Antihypertensive Properties :
- Research indicates that the compound could also play a role in managing hypertension, potentially through its action on vascular smooth muscle .
-
Central Nervous System Effects :
- In vitro and in vivo studies have highlighted its significant activity within the central nervous system, suggesting potential for treating anxiety-related disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacodynamics and therapeutic potential of this compound:
- Study on Anxiolytic Effects :
- Cardiovascular Research :
- Neuropharmacology :
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Differences in Pharmacological Activity
Serotonin Receptor Selectivity: The target compound’s benzodioxin substituent confers moderate 5-HT₁A affinity, whereas Buspirone’s pyrimidinyl-piperazine chain enhances 5-HT₁A partial agonism, making it clinically effective for anxiety . MDL 72832 (related to the target compound) shows higher 5-HT₁A affinity, suggesting that minor structural tweaks significantly impact receptor engagement .
Adrenoceptor Interactions: BMY 7378, despite sharing the azaspirodecanedione core, targets α₁D-adrenoceptors in vascular tissues (pA₂ ~7.5 in human prostate), highlighting the role of the methoxyphenyl-piperazine group in adrenergic vs. serotonergic activity .
Preparation Methods
Synthesis of the Spirodecane Core
The 8-azaspiro[4.5]decane-7,9-dione core is synthesized via a Dieckmann cyclization of a substituted ε-aminocaprolactam precursor. A diester intermediate, typically derived from cyclohexanone and ethyl cyanoacetate, undergoes intramolecular condensation under basic conditions. For example, heating at 120–140°C in the presence of sodium ethoxide yields the spirocyclic lactam.
Reaction Conditions
Functionalization of the Spirodecane Core
The butylamino side chain is introduced via nucleophilic alkylation. The spirodecane lactam is deprotonated using a strong base (e.g., lithium hexamethyldisilazide) and reacted with 1,4-dibromobutane. Subsequent displacement of the bromide with the benzodioxinmethylamine moiety completes the side-chain assembly.
Key Steps
-
Deprotonation : LiHMDS (2.0 equiv) in THF at −78°C.
-
Alkylation : 1,4-Dibromobutane (1.5 equiv), stirred at 25°C for 12 hours.
-
Amination : 2,3-Dihydro-1,4-benzodioxin-3-ylmethanamine (1.2 equiv), DMF, 80°C, 8 hours.
Optimization of the Benzodioxinmethylamine Coupling
Amination Reaction Dynamics
The coupling efficiency between the bromobutyl-spirodecane intermediate and benzodioxinmethylamine is highly solvent-dependent. Polar aprotic solvents like DMF or NMP enhance nucleophilicity, achieving >90% conversion. Catalytic KI (10 mol%) further accelerates the SN2 mechanism.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst | KI (10 mol%) |
| Reaction Time | 8 hours |
| Yield | 88% |
Byproduct Analysis
Major byproducts include:
-
Di-alkylated species : Formed via over-alkylation (controlled by limiting dibromobutane stoichiometry).
-
Dehydrohalogenation products : Minimized by avoiding elevated temperatures >100°C.
Hydrochloride Salt Formation and Crystallization
Acid-Base Titration
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH 2–3. The precipitate is filtered and recrystallized from ethanol/water (4:1).
Crystallization Data
Hygroscopicity Mitigation
The hydrochloride salt exhibits moderate hygroscopicity. Post-crystallization drying under vacuum (40°C, 24 hours) reduces moisture content to <0.5% w/w.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC Conditions
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase : 60:40 MeCN/0.1% TFA
-
Retention Time : 12.7 minutes
Scale-Up Considerations and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of spiro-azaspirodecane derivatives typically involves multi-step reactions, including alkylation, cyclization, and acid-catalyzed condensation. For example, analogous compounds (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) are synthesized via nucleophilic substitution of chlorobutyl groups with spirocyclic amines under reflux in polar aprotic solvents like DMF or THF . Optimization can include adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) is critical for isolating high-purity products (>95% by HPLC) .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography (single-crystal analysis at 100 K) to resolve spirocyclic geometry and hydrogen bonding patterns, as demonstrated for structurally similar compounds (e.g., R-factor = 0.040, data-to-parameter ratio = 16.9) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign proton environments (e.g., δ 2.62 ppm for N-CH₃ groups) and verify sp²/sp³ hybridization in the benzodioxin moiety .
- IR spectroscopy to identify carbonyl stretches (~1720 cm⁻¹ for diketone groups) and amine/amide bonds (~1630 cm⁻¹) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) coupled with UV detection (λ = 254 nm) or LC-MS/MS (ESI+ mode) for high sensitivity. Calibration curves should be validated against certified reference materials (e.g., buspirone metabolites) with LOD/LOQ ≤ 1 ng/mL .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor-binding affinity?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like 5-HT₁A receptors, leveraging homology models based on PDB templates (e.g., 7E2Z).
- ADMET prediction (SwissADME, pkCSM) to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 inhibition .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?
- Methodology :
- Dose-response normalization : Account for differences in metabolic clearance (e.g., hepatic microsomal stability assays) and plasma protein binding .
- Pharmacodynamic profiling : Compare IC₅₀ values in cell-based assays (e.g., cAMP inhibition in CHO-K1 cells) with behavioral outcomes in rodent models (e.g., elevated plus maze for anxiolytic activity) .
- Metabolite identification : Use HRMS (Q-TOF) to detect active metabolites (e.g., 6-hydroxybuspirone) that may contribute to in vivo efficacy .
Q. How can impurity profiles be controlled during scale-up synthesis, and what degradants require monitoring?
- Methodology :
- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, thermal/photoexposure) and profile degradants via UPLC-PDA-MS .
- ICH-compliant validation : Quantify specified impurities (e.g., N-oxide derivatives, hydrolyzed spiro rings) using reference standards (e.g., Buspirone Hydrochloride Impurity J) .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring during crystallization to detect polymorphic shifts or solvate formation .
Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological mechanisms?
- Methodology :
- Primary neuronal cultures : Assess synaptic plasticity (e.g., long-term potentiation in hippocampal slices) and receptor internalization via fluorescent ligands .
- Radioligand binding assays : Use [³H]-8-OH-DPAT for 5-HT₁A receptor affinity (Kd ≤ 10 nM) and GTPγS binding for functional agonism .
- Transcriptomic profiling : RNA-seq or NanoString to map downstream signaling pathways (e.g., CREB, BDNF) in SH-SY5Y neuroblastoma cells .
Data-Driven Insights
- Structural Stability : X-ray data for analogous compounds reveal torsional strain in the azaspirodecane core (C8–N1–C7 angle = 115.8°), which may influence conformational flexibility and receptor binding .
- Synthetic Yield Variability : Optimized routes for related spirocycles report yields of 60–80%, with impurities often arising from incomplete alkylation or diketone racemization .
- Metabolic Pathways : CYP3A4-mediated hydroxylation at position 6 of the azaspirodecane ring is a major clearance pathway, as shown for 6-hydroxybuspirone (t₁/₂ = 2.3 h in human hepatocytes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
